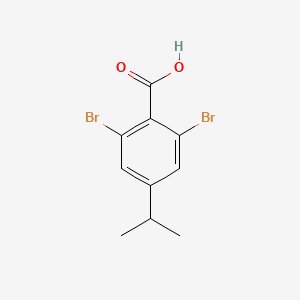
2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene, also known as 2-BFMM, is a compound belonging to the class of benzene derivatives. It is a colorless liquid with a molecular weight of 216.14 g/mol and a boiling point of 155 °C. 2-BFMM is a synthetic compound that is used in a variety of scientific research applications, such as organic synthesis and pharmaceutical research.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene is not well understood. It is believed that the compound acts as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. This allows the compound to form a covalent bond with the Lewis base, which can then be used to form other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can act as a Lewis acid, which can lead to the formation of covalent bonds with Lewis bases. This can lead to the formation of various organic compounds, which can then be used for various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene has several advantages for use in lab experiments. It is a colorless liquid, which makes it easier to use in experiments. In addition, it has a low boiling point, which makes it easier to evaporate. Furthermore, it is relatively inexpensive, making it a cost-effective option for lab experiments. However, there are some limitations to using this compound in lab experiments. It is a highly flammable compound, which can be a safety hazard. In addition, it is a relatively toxic compound, which can be harmful if not handled properly.
Zukünftige Richtungen
There are several future directions for the use of 2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene in scientific research. One potential direction is the use of the compound as a starting material for the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and dyes. In addition, it could be used in the synthesis of pharmaceuticals and other organic compounds. Furthermore, it could be used in the study of biochemical and physiological effects, as well as in the study of its mechanism of action. Finally, it could be used in the development of new lab experiments and techniques.
Synthesemethoden
2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene can be synthesized through a two-step process. The first step involves the reaction of 2-bromo-4-fluoro-1-methylbenzene with dimethylformamide to form the intermediate product, 4-fluoro-3-(methoxymethyl)-1-methylbenzene. The second step involves the reaction of the intermediate product with bromine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene is used in a variety of scientific research applications, such as organic synthesis and pharmaceutical research. It is used as a starting material for the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and dyes. In addition, it is used as a solvent for the synthesis of pharmaceuticals and other organic compounds.
Eigenschaften
IUPAC Name |
3-bromo-1-fluoro-2-(methoxymethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6-3-4-8(11)7(5-12-2)9(6)10/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYPPHJAXHSSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)COC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














